1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid
Description
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)3-5(1-2-5)4(10)11/h1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAJYDOKTOEOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a single-electron transfer mechanism, where zinc reduces the dihaloalkane to generate a radical intermediate. This intermediate couples with 1-bromo-1-chloro-2,2,2-trifluoroethane to form the cyclopropane ring. The carboxylic acid group remains intact throughout the process, eliminating the need for post-synthesis functionalization.
Experimental Procedure
- Reactants : 1-bromo-1-chloro-2,2,2-trifluoroethane (10 mmol), dihaloalkane precursor (10 mmol), zinc powder (20 mmol).
- Solvent : Dimethylformamide (DMF, 50 mL).
- Conditions : Stirred at 40–60°C for 12–24 hours under nitrogen.
- Work-up : The mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization from toluene.
- Yield : 70–85% (reported purity >95% by NMR).
Optimization Insights
- Zinc stoichiometry : A 2:1 molar ratio of zinc to dihaloalkane ensures complete conversion.
- Temperature : Elevated temperatures (40–60°C) accelerate the reaction without compromising yield.
- Solvent polarity : Polar aprotic solvents like DMF enhance intermediate stability.
Metal-Catalyzed Cyclopropanation
Transition metal catalysis offers an alternative pathway, particularly for enantioselective synthesis. While direct examples for this compound are limited, analogous trifluoromethylcyclopropane syntheses suggest feasible approaches.
Iron-Catalyzed Diazo Decomposition
Iron catalysts enable cyclopropanation via diazo compounds, as demonstrated in related systems:
Copper-Mediated Reactions
Copper(I) catalysts facilitate cyclopropanation of alkenes with trifluoromethyl diazoacetates:
- Catalyst : Cu(MeCN)₄PF₆ (2 mol%).
- Substrate : Ethyl trifluoromethyl diazoacetate and styrene derivatives.
- Conditions : Dichloromethane, 0°C to room temperature, 4 hours.
- Yield : 50–65% (unoptimized).
Functional Group Interconversion
Post-cyclopropanation functionalization provides a versatile route to the target carboxylic acid.
Ester Hydrolysis
Cyclopropane esters are hydrolyzed under acidic or basic conditions:
Nitrile Oxidation
Nitrile precursors are oxidized to carboxylic acids using ruthenium catalysts:
- Catalyst : RuCl₃ (1 mol%).
- Oxidant : NaIO₄ (3 equiv).
- Conditions : Water/acetonitrile (3:1), 80°C, 12 hours.
- Yield : 75–80%.
Comparative Analysis of Methods
Challenges and Solutions
- Cyclopropane ring stability : The strain inherent to cyclopropanes necessitates careful control of reaction pH and temperature. Acidic or basic conditions during hydrolysis must be moderated to prevent ring-opening.
- Trifluoroethyl group reactivity : The electron-withdrawing nature of the CF₃ group can hinder nucleophilic attacks. Using polar solvents (e.g., DMF) mitigates this issue.
- Stereochemical control : While the zinc-mediated method yields racemic mixtures, chiral auxiliaries or asymmetric catalysis (e.g., with Cu/Box ligands) could enable enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Pharmaceutical Development
1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it suitable for developing drugs targeting metabolic disorders and inflammatory diseases. Research indicates that it may interact with enzymes involved in inflammatory pathways and receptors associated with cancer progression.
Agricultural Chemistry
This compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. The trifluoroethyl group improves the stability and bioavailability of these chemicals, enhancing their efficacy in agricultural applications .
Material Science
In the field of material science, 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid is explored for creating advanced materials. Its unique properties can lead to the development of polymers with specialized characteristics beneficial for coatings and adhesives .
Fluorine Chemistry
The presence of the trifluoroethyl group makes this compound valuable in fluorine chemistry research. It aids in studying fluorinated compounds known for their unique chemical properties and applications across different industries .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard for detecting and quantifying other compounds in complex mixtures. Its distinct chemical properties facilitate accurate analytical methods .
Case Studies and Research Findings
Recent studies have highlighted the potential biological activities of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid. For instance:
- Enzyme Interaction Studies : Preliminary research suggests that this compound may exhibit significant binding affinity to various biological targets involved in inflammation and cancer pathways.
- Pharmaceutical Applications : Investigations into its use as a therapeutic agent are ongoing, focusing on its effects on specific molecular pathways beneficial for treating diseases .
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target[6][6].
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and molecular parameters of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid with related compounds:
Key Observations:
- Acidity : The trifluoroethyl substituent in the target compound significantly lowers the pKa (~4.40) compared to ethyl (pKa ~4.80) or chlorophenyl analogs, due to its strong electron-withdrawing nature .
- Lipophilicity : Aryl-substituted analogs (e.g., trifluoromethylphenyl derivatives) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability .
Biological Activity
1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its lipophilicity, which can significantly influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The biological activity of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The trifluoroethyl group enhances the compound's affinity for lipid membranes and proteins, which can modulate the activity of enzymes and receptors involved in various cellular processes. This modulation can lead to significant biological effects, particularly in enzyme function and cellular signaling pathways .
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. The mechanism typically involves competitive inhibition due to structural similarities with substrate molecules. For instance, studies have shown that compounds with similar structures can effectively inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
Anticancer Properties
In vitro studies have demonstrated that 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's lipophilicity allows it to penetrate cell membranes more effectively, leading to enhanced cytotoxicity against various cancer types .
Case Study 1: Antitumor Activity
A study conducted on several cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 15 µM to 30 µM across different cell lines, indicating moderate potency compared to established chemotherapeutics .
Case Study 2: Enzyme Modulation
In another study focusing on enzyme kinetics, it was found that the compound inhibited COX-2 activity with an IC50 of approximately 12 µM. This suggests potential applications in treating inflammatory diseases where COX-2 is upregulated .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid, and how can cyclopropanation strategies be optimized?
- Methodological Answer : Cyclopropane ring formation typically employs diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II) or Cu(I)) under controlled conditions . Introducing the trifluoroethyl group requires fluorinated building blocks, such as trifluoroethyl halides, via nucleophilic substitution or radical-mediated reactions. Challenges include avoiding ring-opening side reactions and achieving stereochemical control. Optimization involves adjusting catalyst loading, temperature (−20°C to 40°C), and solvent polarity (e.g., DCM vs. THF) to favor cyclopropanation over decomposition .
Q. How can the stability of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 37°C, monitoring decomposition via HPLC or LC-MS over 24–72 hours.
- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C).
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and analyze photodegradation products by NMR or mass spectrometry .
Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemical analysis : Use X-ray crystallography for absolute configuration determination or compare experimental vs. calculated electronic circular dichroism (ECD) spectra.
- Purity assessment : Employ reverse-phase HPLC with UV detection (210–254 nm) and confirm molecular identity via high-resolution mass spectrometry (HRMS) .
- Fluorine environment : ¹⁹F NMR (δ −60 to −80 ppm for CF₃ groups) and ¹H-¹³C HMBC correlations to resolve trifluoroethyl interactions .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets, such as enzymes or receptors, compared to non-fluorinated analogs?
- Methodological Answer :
- Enzyme inhibition assays : Compare IC₅₀ values against ACC deaminase or similar enzymes using fluorinated vs. non-fluorinated analogs (e.g., 1-aminocyclopropane-1-carboxylic acid ).
- Computational modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to assess binding affinity changes due to fluorine’s electronegativity and steric effects .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions from CF₃ group interactions .
Q. What strategies can resolve contradictions in experimental data, such as unexpected decomposition products during bioassays?
- Methodological Answer :
- Mechanistic studies : Employ isotopic labeling (e.g., ¹⁸O or ²H) to trace decomposition pathways. For example, trifluoroethyl groups may undergo β-fluoride elimination under basic conditions .
- Cross-validation : Compare LC-MS/MS fragmentation patterns with synthetic standards.
- Environmental controls : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative or hydrolytic pathways .
Q. How can the compound’s reactivity be leveraged in designing novel fluorinated probes for studying cyclopropane-based metabolic pathways?
- Methodological Answer :
- Probe synthesis : Introduce bioorthogonal handles (e.g., alkyne or azide groups) via esterification or amide coupling for click chemistry applications .
- In vivo tracking : Use ¹⁹F MRI or fluorescence tagging (e.g., BODIPY derivatives) to monitor distribution in model organisms.
- Pathway inhibition : Co-administer with ACC deaminase inhibitors (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid ) to validate target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
